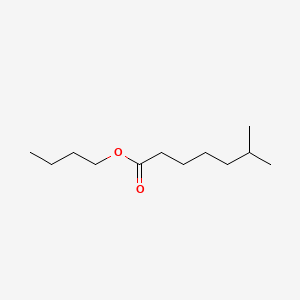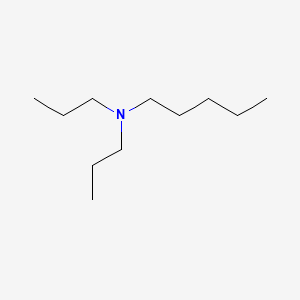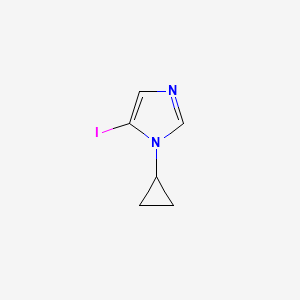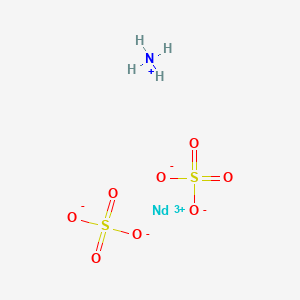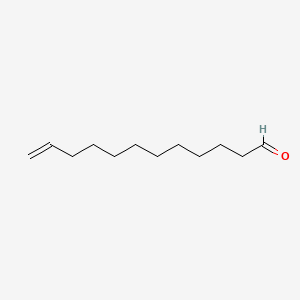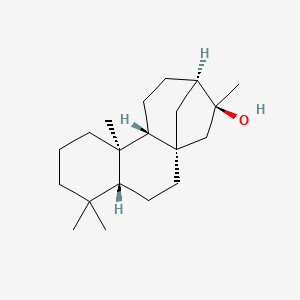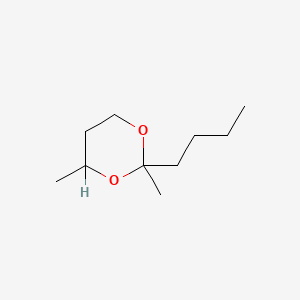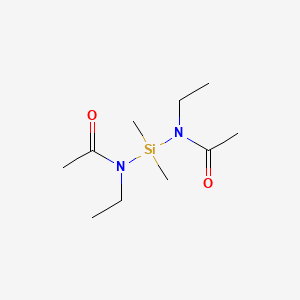
N,N'-(Dimethylsilylene)bis(N-ethylacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Dimethylsilylene)bis(N-ethylacetamide): is a chemical compound with the molecular formula C10H22N2O2Si and a molecular weight of 230.38 g/mol . This compound is known for its unique structure, which includes a dimethylsilylene group bonded to two N-ethylacetamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dimethylsilylene)bis(N-ethylacetamide) typically involves the reaction of dimethylchlorosilane with N-ethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(CH3)2SiCl2+2N-ethylacetamide→N,N’-(Dimethylsilylene)bis(N-ethylacetamide)+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the N-ethylacetamide groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of silanol or siloxane derivatives.
Reduction: Formation of silane derivatives.
Substitution: Formation of new compounds with different functional groups replacing the N-ethylacetamide groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is used as a precursor in the synthesis of organosilicon compounds. It is also employed in the study of silicon-based polymers and materials.
Biology: In biological research, this compound is used to study the interactions of silicon-containing compounds with biological systems. It can be used as a model compound to investigate the behavior of silicon in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of silicon-based drugs and drug delivery systems. Its unique structure allows for the exploration of new therapeutic agents.
Industry: In the industrial sector, N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is used in the production of specialty chemicals and materials. It is also used in the development of advanced coatings and adhesives.
Wirkmechanismus
The mechanism of action of N,N’-(Dimethylsilylene)bis(N-ethylacetamide) involves its interaction with various molecular targets. The dimethylsilylene group can form strong bonds with other atoms, leading to the formation of stable complexes. The N-ethylacetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
- N,N’-(Dimethylsilylene)bis(N-methylacetamide)
- N,N’-(Dimethylsilylene)bis(N-propylacetamide)
- N,N’-(Dimethylsilylene)bis(N-butylacetamide)
Comparison: N,N’-(Dimethylsilylene)bis(N-ethylacetamide) is unique due to the presence of N-ethylacetamide groups, which provide specific steric and electronic properties. Compared to its analogs with different alkyl groups, this compound exhibits distinct reactivity and stability. The choice of alkyl group can significantly influence the compound’s physical and chemical properties, making N,N’-(Dimethylsilylene)bis(N-ethylacetamide) a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
79728-78-2 |
|---|---|
Molekularformel |
C10H22N2O2Si |
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
N-[[acetyl(ethyl)amino]-dimethylsilyl]-N-ethylacetamide |
InChI |
InChI=1S/C10H22N2O2Si/c1-7-11(9(3)13)15(5,6)12(8-2)10(4)14/h7-8H2,1-6H3 |
InChI-Schlüssel |
MYADPEFFMQPOQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C(=O)C)[Si](C)(C)N(CC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)
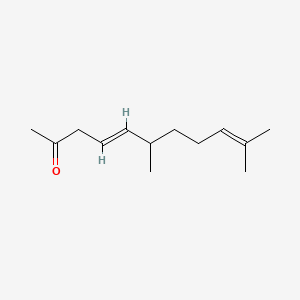

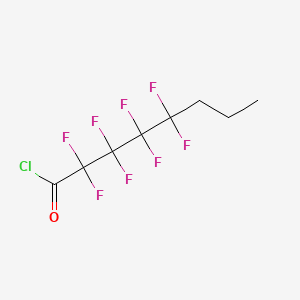
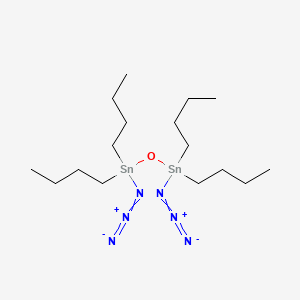
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
